molecular formula C21H32N2O2 B5969675 1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine

1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine

Cat. No. B5969675
M. Wt: 344.5 g/mol
InChI Key: BHSCPRMWHSJQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique pharmacological properties.

Scientific Research Applications

1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine has been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It has been shown to have a high affinity for the dopamine D2 receptor and the sigma-1 receptor, which are both involved in the regulation of dopamine neurotransmission. This compound has also been studied for its potential use as a radioligand for imaging studies.

Mechanism of Action

The mechanism of action of 1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine involves the modulation of dopamine neurotransmission. It acts as a dopamine D2 receptor antagonist and a sigma-1 receptor agonist. The dopamine D2 receptor is involved in the regulation of dopamine neurotransmission, which plays a crucial role in the pathophysiology of various neurological disorders. The sigma-1 receptor is involved in the regulation of calcium signaling and has been implicated in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects
1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the striatum, which is involved in the regulation of motor function. It has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine in lab experiments include its high affinity for the dopamine D2 receptor and the sigma-1 receptor, which makes it a useful tool for studying the role of these receptors in various neurological and neuropsychiatric disorders. However, the limitations of using this compound include its potential side effects and toxicity, which need to be carefully evaluated before using it in lab experiments.

Future Directions

There are several future directions for the study of 1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine. One direction is to further investigate its potential use in the treatment of various neurological and neuropsychiatric disorders. Another direction is to develop more potent and selective compounds based on the structure of this compound. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine involves the reaction of 1-methyl-2-phenoxyethanamine with 3-(1-pyrrolidinyl)propionyl chloride in the presence of a base. The resulting intermediate is then treated with piperidine to obtain the final product. The synthesis of this compound has been reported in several research articles.

properties

IUPAC Name

3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-18(17-25-20-7-3-2-4-8-20)22-15-11-19(12-16-22)9-10-21(24)23-13-5-6-14-23/h2-4,7-8,18-19H,5-6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSCPRMWHSJQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)N2CCC(CC2)CCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.